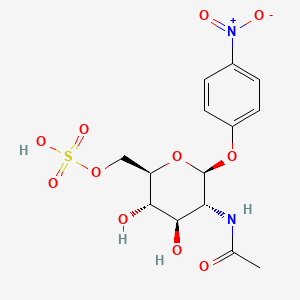
Tetramethylphosphonium bromide
説明
Tetramethylphosphonium bromide is an organophosphorus compound with the formula (CH3)4PBr . It is a white, water-soluble solid, the salt of the cation tetramethyl phosphonium and the bromide anion .
Synthesis Analysis
Tetramethylphosphonium bromide is prepared by treating trimethylphosphine with methyl bromide .Molecular Structure Analysis
The molecular formula of Tetramethylphosphonium bromide is C4H12BrP . Its average mass is 171.016 Da and its monoisotopic mass is 169.985992 Da .Chemical Reactions Analysis
Deprotonation of Tetramethylphosphonium bromide gives methylenetrimethylphosphine ylide, which can sustain a second deprotonation . The latter is a precursor to many coordination complexes .Physical And Chemical Properties Analysis
Tetramethylphosphonium bromide is a white solid . It is water-soluble and is stable in air .科学的研究の応用
Synthesis of Novel Phosphonium Compounds
The compound is involved in reactions to create new phosphonium compounds, which are characterized by techniques like FTIR and X-ray diffraction analyses .
Intercalation Agent
Tetramethylphosphonium bromide is used to intercalate vermiculite, a mineral used in various industrial applications .
Safety and Hazards
作用機序
Target of Action
Tetramethylphosphonium bromide is an organophosphorus compound . It primarily targets the formation of coordination complexes . The compound acts as a precursor to many coordination complexes, such as the dicuprous complex .
Mode of Action
The compound interacts with its targets through a process of deprotonation . Specifically, deprotonation gives methylenetrimethylphosphine ylide, which can sustain a second deprotonation . This interaction results in the formation of coordination complexes .
Biochemical Pathways
The biochemical pathways affected by Tetramethylphosphonium bromide involve the formation of coordination complexes . The compound acts as a precursor to these complexes, influencing the downstream effects related to these complexes .
Pharmacokinetics
It is known that the compound is a white, water-soluble solid , which suggests that it may have good bioavailability due to its solubility.
Result of Action
The result of Tetramethylphosphonium bromide’s action is the formation of coordination complexes . These complexes have various applications, including in the field of inorganic chemistry .
Action Environment
The action of Tetramethylphosphonium bromide can be influenced by environmental factors. For instance, the compound is stable in air , suggesting that it can maintain its efficacy and stability in various environmental conditions. Additionally, the compound has good thermal stability , indicating that it can retain its functionality even under high-temperature conditions.
特性
IUPAC Name |
tetramethylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12P.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXFOCMYRCGSMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326796 | |
| Record name | Tetramethylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylphosphonium bromide | |
CAS RN |
4519-28-2 | |
| Record name | Phosphonium, tetramethyl-, bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4519-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLPHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU5JF93X66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does tetramethylphosphonium bromide interact with the water-stabilized cavitands described in the research, and what is the significance of this interaction?
A1: The research demonstrates that in a chloroform solution saturated with water, the water-stabilized cavitands form a stable 1:1 inclusion complex with tetramethylphosphonium bromide. [] This interaction is significant because the cationic tetramethylphosphonium is incorporated into the pi-basic cavity of the cavitand. The driving force for this encapsulation arises from the water molecules present. They form a hydrogen-bonding network that stabilizes the entire complex, effectively "sealing" the cavitand's cavity with the guest molecule inside. This highlights the cavitand's ability to act as a molecular container, selectively encapsulating guest molecules with the assistance of water.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




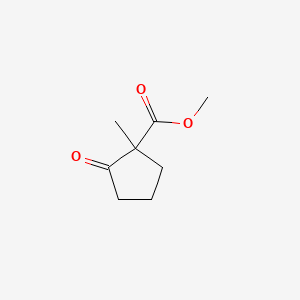
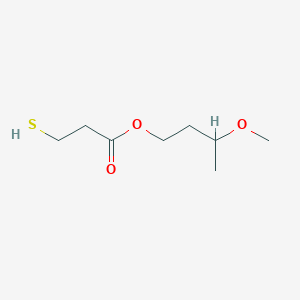

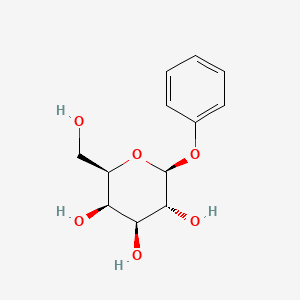

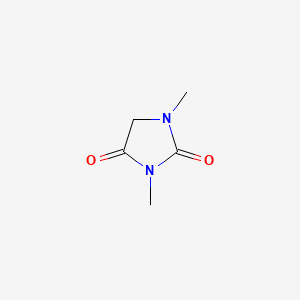


![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)
